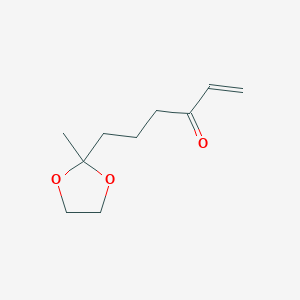
6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is usually catalyzed by an acid, such as hydrochloric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the efficiency of the process .
化学反应分析
Types of Reactions
6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism by which 6-(2-Methyl-1,3-dioxolan-2-yl)hex-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the hex-1-en-3-one moiety.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another compound with a dioxolane ring, used in fragrance and flavor industries.
属性
CAS 编号 |
51297-42-8 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
6-(2-methyl-1,3-dioxolan-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C10H16O3/c1-3-9(11)5-4-6-10(2)12-7-8-13-10/h3H,1,4-8H2,2H3 |
InChI 键 |
AGSVOAJXAGKHPL-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCCC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


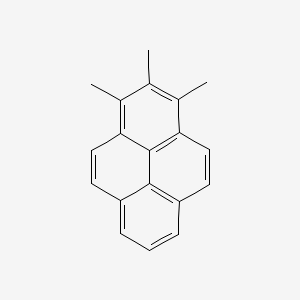
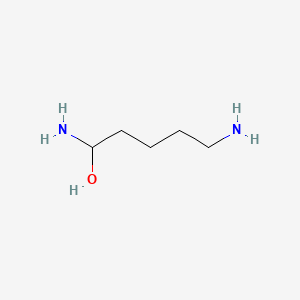
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
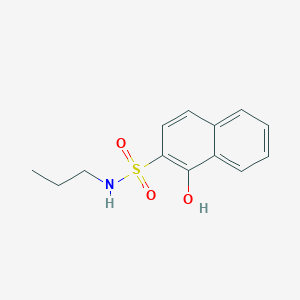

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

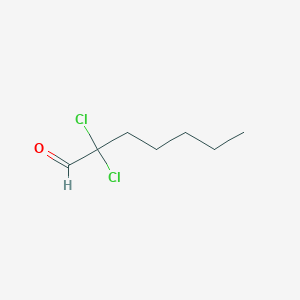
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
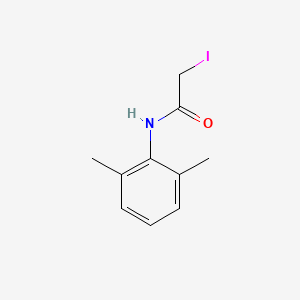
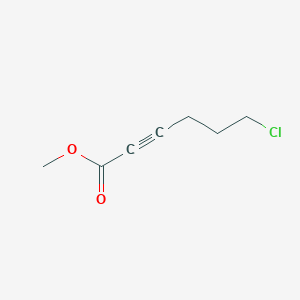

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)

